molecular formula C7H7NO5 B8692703 5-Methoxy-2-nitrobenzene-1,3-diol

5-Methoxy-2-nitrobenzene-1,3-diol

Cat. No.: B8692703
M. Wt: 185.13 g/mol
InChI Key: FUELYBCVVDMRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of resorcinol, where the hydroxyl groups are substituted with nitro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitrobenzene-1,3-diol typically involves nitration and methylation reactions. One common method involves the nitration of resorcinol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction. The resulting 2-nitroresorcinol is then methylated using methanol and a suitable catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of silica gel as a dehydrating agent to improve yield and reaction efficiency. The process includes mixing resorcinol with silica gel, followed by the addition of sulfuric-nitric mixed acid. The mixture is then subjected to steam distillation, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

    Resorcinol: A parent compound with two hydroxyl groups.

    2-Nitroresorcinol: Similar structure but lacks the methoxy group.

    5-Methoxyresorcinol: Similar structure but lacks the nitro group.

Uniqueness: 5-Methoxy-2-nitrobenzene-1,3-diol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

5-methoxy-2-nitrobenzene-1,3-diol

InChI

InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3

InChI Key

FUELYBCVVDMRMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.